3-Bromomethylbenzenesulfonamide

Descripción general

Descripción

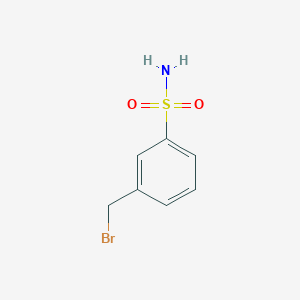

3-Bromomethylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by a bromomethyl group attached to a benzenesulfonamide structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry .

Mecanismo De Acción

Target of Action

3-Bromomethylbenzenesulfonamide is a type of sulfonamide, a class of drugs that have been used as antibacterial agents for decades . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby inhibiting the synthesis of folic acid and, consequently, DNA production .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway that leads to the production of DNA in bacteria . This disruption affects the bacteria’s ability to replicate, leading to a decrease in bacterial population and helping to combat bacterial infections .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of this compound’s action at the molecular level is the inhibition of folic acid synthesis, which leads to the disruption of DNA production in bacteria . At the cellular level, this results in the inability of the bacteria to replicate, leading to a decrease in bacterial population .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromomethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the bromination of benzenesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromomethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding sulfonamide derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonyl bromides or other oxidized products under specific conditions.

Reduction Reactions: Reduction of the bromomethyl group can yield benzenesulfonamide or other reduced derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products:

- Substituted sulfonamides

- Sulfonyl bromides

- Reduced benzenesulfonamide derivatives

Aplicaciones Científicas De Investigación

3-Bromomethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Medicine: Research into potential therapeutic agents, including antimicrobial and anticancer compounds, often involves this compound as a precursor or intermediate.

Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals .

Comparación Con Compuestos Similares

Benzenesulfonamide: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

4-Bromomethylbenzenesulfonamide: Similar structure but with the bromomethyl group in the para position, leading to different reactivity and applications.

3-Chloromethylbenzenesulfonamide: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties .

Uniqueness: 3-Bromomethylbenzenesulfonamide is unique due to its specific reactivity profile, which allows for selective modification of target molecules in both chemical and biological contexts. Its bromomethyl group provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications .

Actividad Biológica

3-Bromomethylbenzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CHBrNOS) features a bromomethyl group attached to a benzenesulfonamide framework. This structure is critical for its interaction with biological targets, particularly carbonic anhydrases (CAs) and various bacterial enzymes.

Inhibition of Carbonic Anhydrases

Sulfonamides, including this compound, primarily exert their effects through the inhibition of carbonic anhydrases (CAs). These enzymes are crucial for maintaining pH homeostasis in cells and are overexpressed in many tumors. Inhibition of CA IX has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. For instance, compounds derived from this class demonstrated significant anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC values ranging from 1.52 to 6.31 μM .

Antimicrobial Activity

This compound also exhibits broad-spectrum antimicrobial properties. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways, similar to other sulfonamides . The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial DNA synthesis.

Anticancer Studies

A study focused on the synthesis and evaluation of various sulfonamide derivatives, including this compound, highlighted its potential as an anticancer agent. The most active derivatives showed remarkable selectivity for CA IX over CA II, indicating potential for targeted cancer therapies . The ability to induce apoptosis was confirmed through annexin V-FITC assays, which showed a significant increase in apoptotic cells compared to controls.

Antimicrobial Studies

Research has demonstrated that sulfonamide derivatives possess significant antibacterial activity. For example, this compound was evaluated against several bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were reported to be below 1 μg/mL for some pathogens .

Case Studies

- Breast Cancer Treatment : A clinical study investigated the effects of a sulfonamide-based compound similar to this compound in combination with traditional chemotherapy agents. The results indicated enhanced efficacy in reducing tumor growth without increasing toxicity .

- Antibacterial Efficacy : A series of experiments assessed the antibacterial properties of sulfonamides against resistant strains of bacteria. The findings suggested that these compounds could serve as alternatives to traditional antibiotics, particularly against multi-drug resistant strains .

Data Tables

| Compound | IC (μM) | Target | Activity Type |

|---|---|---|---|

| This compound | 1.52 - 6.31 | CA IX | Anticancer |

| Sulfamethoxazole | <1 | Dihydropteroate Synthase | Antimicrobial |

| Compound X | 10 - 20 | CA II | Anticancer |

Propiedades

IUPAC Name |

3-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNIOOLFFGHZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604744 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220798-52-7 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.